9-氯吖啶-4-甲酸

描述

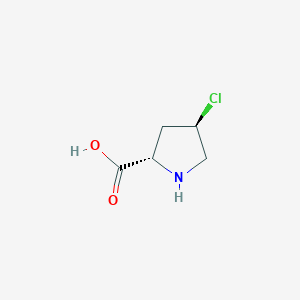

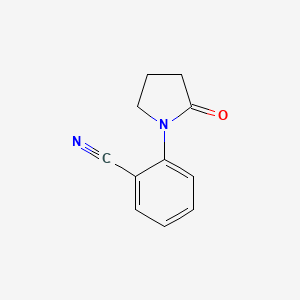

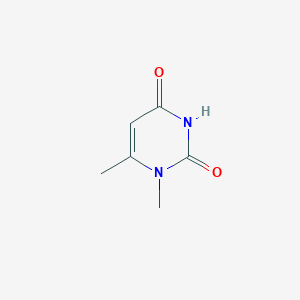

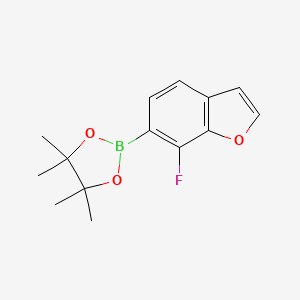

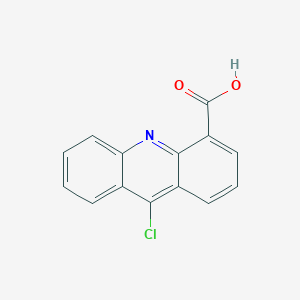

9-Chloroacridine-4-carboxylic acid is a heterocyclic compound with the chemical formula C₁₃H₈ClN . It belongs to the acridine family and exhibits interesting biological and photochemical effects. Acridine derivatives, including this compound, have been actively researched as potential therapeutic agents for various disorders, such as cancer, Alzheimer’s disease, bacterial infections, and protozoal infections .

Synthesis Analysis

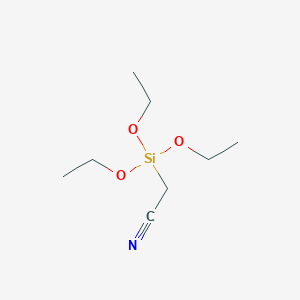

The synthesis of 9-Chloroacridine-4-carboxylic acid involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethylchloroformate. This process yields the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate .

Molecular Structure Analysis

The molecular formula of 9-Chloroacridine-4-carboxylic acid is C₁₃H₈ClN , with an average mass of approximately 213.66 Da . The compound exhibits a planar structure, and its basic spectroscopic characteristics have been determined .

Chemical Reactions Analysis

9-Chloroacridine-4-carboxylic acid can participate in various chemical reactions. For instance, it can react with carboxylic acids to form acridone and acyl chlorides. Additionally, it can be converted to esters in the presence of alcohols .

Physical And Chemical Properties Analysis

科学研究应用

合成及衍生物

9-氯吖啶(9Cl-A)是合成各种吖啶衍生物的关键中间体。Kumar 等人(2012 年)描述了 N-苯基邻氨基苯甲酸的氯化反应得到 9-氯吖啶,该物质进一步与芳香胺反应得到 9-取代的吖啶衍生物。这些化合物通过红外和 H NMR 光谱数据表征,突出了 9Cl-A 在合成结构多样的分子中的用途 (R. Kumar、Mandeep Singh、D. Prasad、O. Silakari、Sarita Sharma,2012 年)。

与 DNA 的相互作用

使用电化学生物传感器研究了 9Cl-A 与双链 DNA (dsDNA) 的相互作用。Rupar 等人(2020 年)发现这种相互作用是一个自发过程,通过 9Cl-A 插层到 dsDNA 中进行,诱导结构变化。这项研究为 9Cl-A 在药物设计和药物开发中的潜在应用提供了见解,特别是在了解分子水平的作用机制方面 (J. Rupar、M. Aleksić、V. Dobričić、J. Brborić、O. Čudina,2020 年)。

光机械性能

9-蒽羧酸的氟化衍生物(一种与 9Cl-A 相关的分子)显示出显着的光机械性能。朱等人(2014 年)合成了几种氟化衍生物并对其进行了表征,发现它们的光机械性能差异很大。这项研究表明,9Cl-A 衍生物在开发具有可逆光机械响应的材料方面具有潜力 (Lingyang Zhu、Fei Tong、C. Salinas、M. K. Al-Muhanna、F. Tham、D. Kisailus、R. Al-Kaysi、C. Bardeen,2014 年)。

荧光传感

9-吖啶酮-4-甲酸(9Cl-A 的另一种衍生物)已被确立为一种有效的 Cr(III) 荧光传感器。Karak 等人(2011 年)展示了它在痕量检测、估计和铬形态研究中的应用,利用了它与 Cr(III) 结合后荧光猝灭的特性。这项研究为使用 9Cl-A 衍生物作为金属离子的灵敏且选择性的传感器开辟了可能性 (Debasis Karak、A. Banerjee、Animesh Sahana、S. Guha、Sisir Lohar、S. Adhikari、D. Das,2011 年)。

作用机制

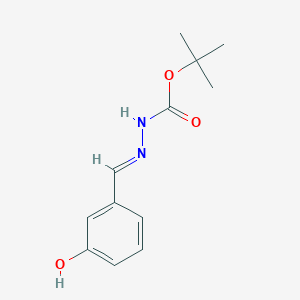

The mode of action of acridine derivatives, including 9-Chloroacridine-4-carboxylic acid , primarily involves DNA intercalation. By intercalating into double-stranded DNA, acridines impact biological processes related to DNA and associated enzymes. Investigating how these derivatives function in cancer treatment is critical, and their use alongside bioactive substances (such as DNA repair protein inhibitors) may prevent cancer and improve outcomes .

属性

IUPAC Name |

9-chloroacridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-12-8-4-1-2-7-11(8)16-13-9(12)5-3-6-10(13)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKDSNFBFTVNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569825 | |

| Record name | 9-Chloroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163981-90-6 | |

| Record name | 9-Chloroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。